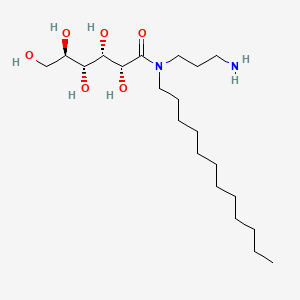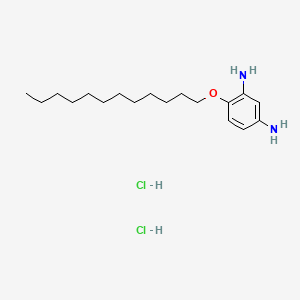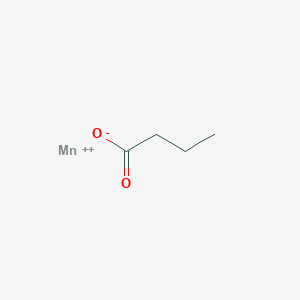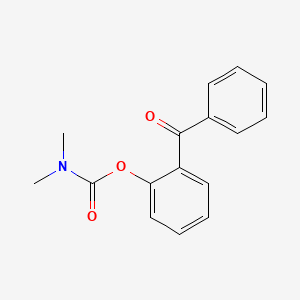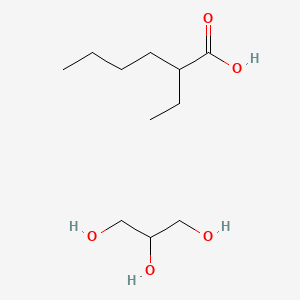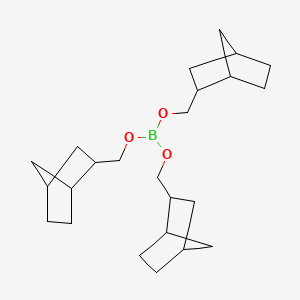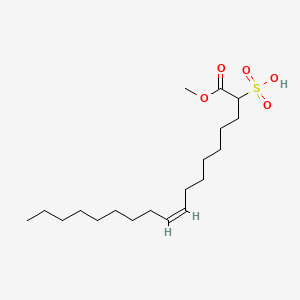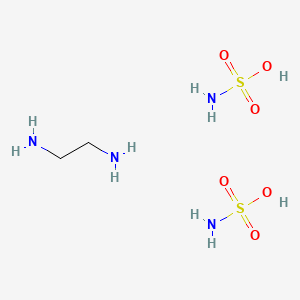
Ethylenediammonium disulphamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediammonium disulphamate is a chemical compound with the molecular formula C₂H₁₄N₄O₆S₂. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylenediammonium disulphamate can be synthesized through the reaction of ethylenediamine with sulphamic acid under controlled conditions. The reaction typically involves mixing ethylenediamine with an aqueous solution of sulphamic acid, followed by crystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediammonium disulphamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoacids.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxoacids, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethylenediammonium disulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of ethylenediammonium disulphamate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymatic pathways, leading to altered biochemical processes. The compound’s effects are mediated through its binding to active sites and subsequent modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylenediammonium sulfate
- Ethylenediammonium dichloride
- Ethylenediammonium diiodide
Uniqueness
Ethylenediammonium disulphamate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of stability and reactivity compared to similar compounds, making it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
50883-59-5 |
|---|---|
Molekularformel |
C2H14N4O6S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
ethane-1,2-diamine;sulfamic acid |
InChI |
InChI=1S/C2H8N2.2H3NO3S/c3-1-2-4;2*1-5(2,3)4/h1-4H2;2*(H3,1,2,3,4) |
InChI-Schlüssel |
NGAPHISYBLYKTB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)N.NS(=O)(=O)O.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


